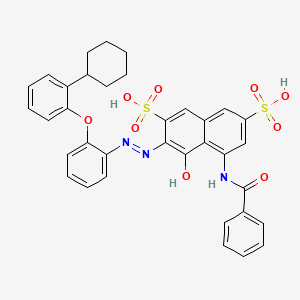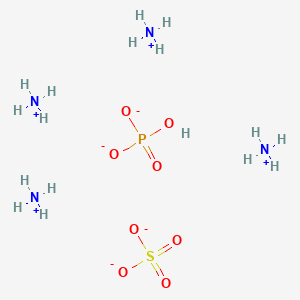
4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4,7-dimethylphthalic anhydride with aniline in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to facilitate the formation of the isoindole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, dyes, and pigments.
作用機序
The mechanism of action of 4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
類似化合物との比較
Similar Compounds
4,7-Dimethyl-1H-isoindole-1,3(2H)-dione: Lacks the phenyl group at the 2-position.
2-Phenyl-1H-isoindole-1,3(2H)-dione: Lacks the methyl groups at the 4 and 7 positions.
1H-Isoindole-1,3(2H)-dione: The parent compound without any substituents.
Uniqueness
4,7-Dimethyl-2-phenyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of both methyl and phenyl substituents, which can influence its chemical reactivity, physical properties, and potential applications. The combination of these substituents may enhance its stability, solubility, and interaction with biological targets compared to its unsubstituted or differently substituted analogs.
特性
| 33739-66-1 | |
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
4,7-dimethyl-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c1-10-8-9-11(2)14-13(10)15(18)17(16(14)19)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChIキー |
LKYZURGQAADLAM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C)C(=O)N(C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




